(2-Oxospiro[3.3]heptan-6-yl) acetate
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Overview
Description
(2-Oxospiro[33]heptan-6-yl) acetate is an organic compound with the molecular formula C9H12O3 It is characterized by a spirocyclic structure, which includes a seven-membered ring fused to a three-membered ring, with an acetate group attached to the six-position of the heptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxospiro[3.3]heptan-6-yl) acetate typically involves the formation of the spirocyclic core followed by the introduction of the acetate group. One common method involves the cyclization of a suitable precursor, such as a 1,6-diketone, under acidic or basic conditions to form the spirocyclic structure. The resulting spirocyclic ketone can then be reacted with acetic anhydride in the presence of a catalyst, such as pyridine, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Oxospiro[3.3]heptan-6-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in (2-Hydroxyspiro[3.3]heptan-6-yl) acetate.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters, amides, or thioesters.
Scientific Research Applications
(2-Oxospiro[3.3]heptan-6-yl) acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Oxospiro[3.3]heptan-6-yl) acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The spirocyclic structure can provide stability and specificity in binding interactions, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- (2-Oxospiro[3.3]heptan-2-yl) acetate
- 6-Oxospiro[3.3]heptan-2-yl acetate
Uniqueness
(2-Oxospiro[33]heptan-6-yl) acetate is unique due to the position of the acetate group on the six-position of the heptane ring, which can influence its reactivity and interactions compared to similar compounds
Properties
IUPAC Name |
(2-oxospiro[3.3]heptan-6-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6(10)12-8-4-9(5-8)2-7(11)3-9/h8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTAWCAVNIKMQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C1)CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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